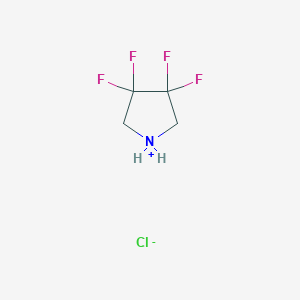![molecular formula C7H8Br2OS4 B161590 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one CAS No. 128258-75-3](/img/structure/B161590.png)
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one, also known as BBS, is a sulfur-containing compound that has been widely used in scientific research for its unique properties. BBS has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is not fully understood. However, it is believed to act as a thiol-reactive agent, forming covalent bonds with cysteine residues in proteins. This can lead to the disruption of protein-protein interactions and the inhibition of enzymatic activity. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells.
Biochemical And Physiological Effects
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and thioredoxin reductase. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells. In addition, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have anti-inflammatory properties, potentially through the inhibition of NF-κB signaling.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying protein-protein interactions and enzymatic activity. However, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are many potential future directions for research involving 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one. One area of interest is the development of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the use of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one as a tool for studying protein-protein interactions and enzymatic activity. Additionally, there is potential for the development of new synthetic methods for 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one and related compounds.
Synthesis Methods
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one can be synthesized through a multi-step process involving the reaction of 2-chloroethanethiol with sodium hydrosulfide, followed by the reaction of the resulting thiol with 1,2-dibromoethane. The final product is obtained by reacting the resulting bis(2-bromoethyl)thiol with carbon disulfide. The synthesis of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been widely used in scientific research for its unique properties. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been used as a tool for studying protein-protein interactions, as well as for investigating the role of sulfur-containing compounds in biological systems. It has also been used as a potential therapeutic agent for various diseases, including cancer and inflammation.
properties
CAS RN |
128258-75-3 |
|---|---|
Product Name |
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Molecular Formula |
C7H8Br2OS4 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
4,5-bis(2-bromoethylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H8Br2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
InChI Key |
ODDAPRBXTHQCAF-UHFFFAOYSA-N |
SMILES |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
Canonical SMILES |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
synonyms |
4,5-Bis-(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




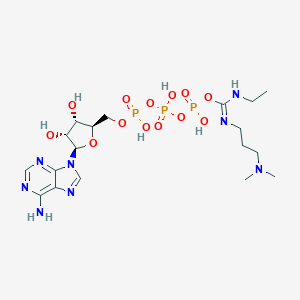
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
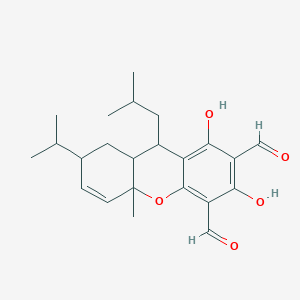
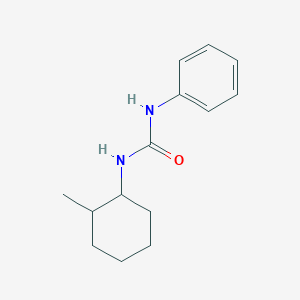
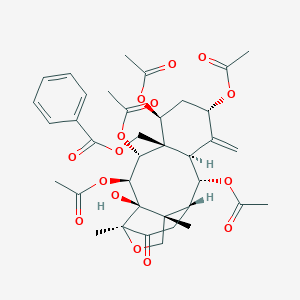
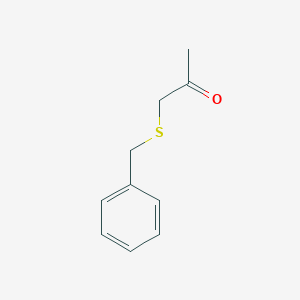
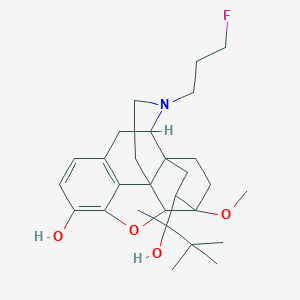
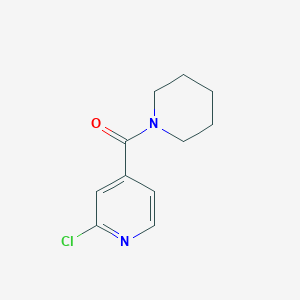
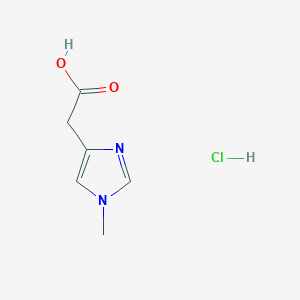
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
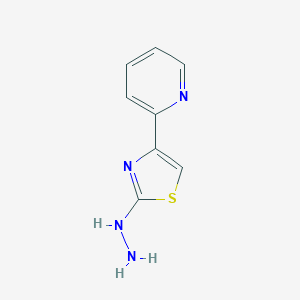
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
